molecular formula C23H26O3 B12559008 4-Ethynylphenyl 4-(octyloxy)benzoate CAS No. 142663-58-9

4-Ethynylphenyl 4-(octyloxy)benzoate

Cat. No.: B12559008
CAS No.: 142663-58-9
M. Wt: 350.4 g/mol
InChI Key: NMHUEDNXNSICPT-UHFFFAOYSA-N
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Description

4-Ethynylphenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of phenylbenzoate derivatives. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a benzoate ester with an octyloxy substituent. The unique structure of this compound makes it of interest in various fields, including materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynylphenyl 4-(octyloxy)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-ethynylphenol, which is then esterified with 4-(octyloxy)benzoic acid. The esterification reaction can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethynylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.

    Reduction: Formation of 4-ethynylphenyl 4-(octyloxy)benzyl alcohol.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Ethynylphenyl 4-(octyloxy)benzoate has several applications in scientific research:

    Materials Science: Used in the development of liquid crystal materials due to its unique mesogenic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethynylphenyl 4-(octyloxy)benzoate in biological systems involves its interaction with cellular components. The ethynyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. The octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentylphenyl 4-(octyloxy)benzoate
  • 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
  • 4-[(4-Ethynylphenyl)ethynyl]benzoic acid

Uniqueness

4-Ethynylphenyl 4-(octyloxy)benzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the ethynyl and octyloxy groups also contributes to its unique physical and chemical properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

142663-58-9

Molecular Formula

C23H26O3

Molecular Weight

350.4 g/mol

IUPAC Name

(4-ethynylphenyl) 4-octoxybenzoate

InChI

InChI=1S/C23H26O3/c1-3-5-6-7-8-9-18-25-21-16-12-20(13-17-21)23(24)26-22-14-10-19(4-2)11-15-22/h2,10-17H,3,5-9,18H2,1H3

InChI Key

NMHUEDNXNSICPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#C

Origin of Product

United States

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